molecular formula C20H15NO5 B3862469 1-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one

1-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one

Cat. No. B3862469
M. Wt: 349.3 g/mol
InChI Key: VWAPUNMSNZRPJD-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds like this typically belong to the class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a six-membered cyclic ring with alternating double bonds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms, the type of bonding, and the molecular weight of the compound.


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. For instance, the nitro group (-NO2) is electron-withdrawing and can make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the structure of the compound .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, it might interact with specific receptors in the body . Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Compounds with a nitro group can be potentially explosive and should be handled with care .

Future Directions

The future research directions for a compound depend on its potential applications. It could be studied for its potential use in medicine, materials science, or as a synthetic intermediate in organic chemistry .

properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c1-25-15-8-6-14(7-9-15)19(22)12-10-16-11-13-20(26-16)17-4-2-3-5-18(17)21(23)24/h2-13H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAPUNMSNZRPJD-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one

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